Rac-(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid
Overview
Description
Rac-(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid, also known as RCP-1, is an organofluorine compound that has been used in a variety of scientific research applications. RCP-1 is a member of the cyclopropane carboxylic acid family, which is composed of compounds with a three-membered ring structure. RCP-1 is a highly reactive compound, and its unique structure and properties make it an ideal tool for a wide range of scientific research applications.
Scientific Research Applications
Structural Elucidation and Supramolecular Assemblies
- Halogenated carboxylic acids, including derivatives similar to the subject compound, have been instrumental in chemical synthesis and biochemical studies. Structural characterization of these compounds through X-ray crystallography has shed light on hydrogen bonding motifs, packing modes, and preferred conformations in the solid state, highlighting the importance of intermolecular interactions in determining the solid-state structures of enantiopure and racemic forms (Seidel et al., 2020).
- Research on supramolecular assemblies of cyclohexanedicarboxylic acid derivatives has reported unique three-dimensional structures formed through slow-evaporation crystallization methods. These structures demonstrate the versatility of carboxylic acids in forming varied arrangements, including host-guest assemblies and coordination complexes, highlighting the adaptability of similar compounds in constructing complex molecular architectures (Giri & Pedireddi, 2015).
Biocatalytic Asymmetric Synthesis
- The asymmetric synthesis of key chiral intermediates, such as (1R, 2S)-N-Boc-vinyl-ACCA ethyl ester, has been achieved using biocatalysts. These intermediates are crucial in the development of potent hepatitis C virus inhibitors, demonstrating the significance of enantiomerically pure compounds in drug research and development. The study by Zhu et al. introduces a new efficient whole-cell biocatalyst for the resolution of ACCA derivatives, offering insights into biocatalytic processes applicable to the synthesis of compounds related to Rac-(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid (Zhu et al., 2018).
properties
IUPAC Name |
(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c11-7-1-4(2-8(12)9(7)13)5-3-6(5)10(14)15/h1-2,5-6H,3H2,(H,14,15)/t5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBOZKSUIBJLJN-NTSWFWBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=C(C(=C2)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC(=C(C(=C2)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rac-(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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